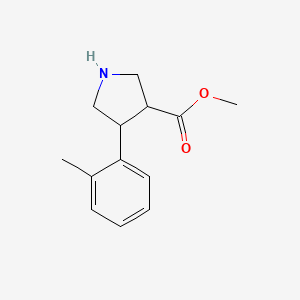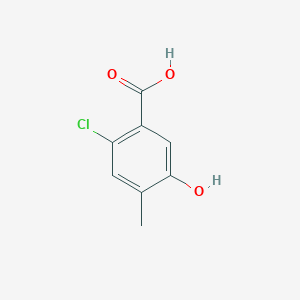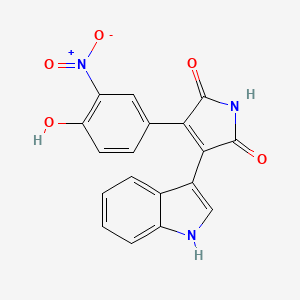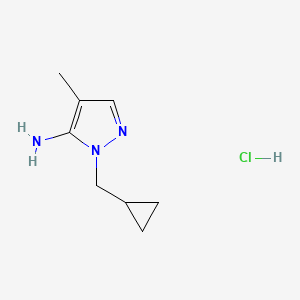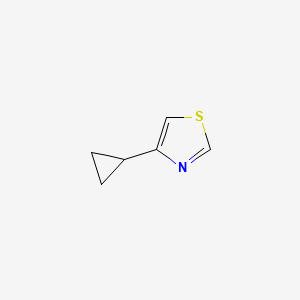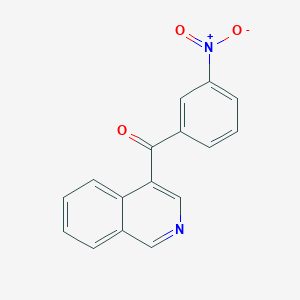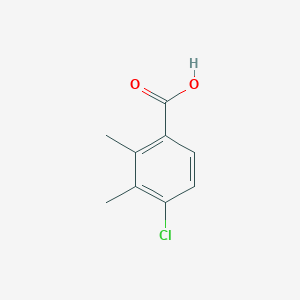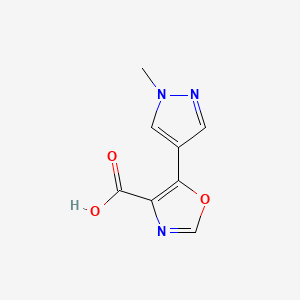
5-(1-甲基-1H-吡唑-4-基)-1,3-噁唑-4-羧酸
描述
“5-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid” is a heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “5-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid” is represented by the empirical formula C8H7N3O3 . The InChI code is 1S/C8H7N3O3 .Chemical Reactions Analysis
While specific chemical reactions involving “5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid” are not available, related compounds like “1-Methyl-1H-pyrazole-4-boronic acid” have been used in various reactions, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions .科学研究应用
Suzuki-Miyaura 交叉偶联反应
该化合物作为 Suzuki-Miyaura 交叉偶联反应的试剂 。这些反应在有机化学领域中至关重要,用于形成碳碳键,并且广泛用于制药行业以合成复杂的分子。
酯交换反应
在绿色化学领域,5-(1-甲基-1H-吡唑-4-基)-1,3-噁唑-4-羧酸参与酯交换反应 。该过程对于生产生物柴油和其他生物活性化合物至关重要,有助于实现可持续发展目标。
γ-分泌酶调节剂
该化合物作为合成氨基噻唑的前体,氨基噻唑作为 γ-分泌酶调节剂 。这些调节剂在阿尔茨海默病研究中意义重大,为治疗神经退行性疾病提供了潜在的治疗途径。
JAK2 抑制剂用于治疗骨髓增殖性疾病
它还用于制备氨基吡啶吲哚羧酰胺,这些化合物是 Janus 激酶 2 (JAK2) 的潜在抑制剂 。这些抑制剂在治疗骨髓增殖性疾病中至关重要,为患有这些类型血液癌症的患者带来了希望。
TGF-β1 和活性 A 信号传导抑制剂
研究人员利用该化合物开发抑制 TGF-β1 和活性 A 信号传导的吡啶衍生物 。该应用在癌症研究中尤其重要,控制这些途径可能是抑制肿瘤生长和转移的关键。
c-Met 激酶抑制剂用于癌症治疗
最后,5-(1-甲基-1H-吡唑-4-基)-1,3-噁唑-4-羧酸在创建 MK-2461 的类似物方面发挥着重要作用,这些类似物是 c-Met 激酶的抑制剂 。这些抑制剂正在研究其治疗各种形式的癌症的潜力,方法是靶向参与细胞增殖和存活的特定途径。
作用机制
Target of Action
Similar compounds have been found to target the receptor tyrosine kinase met . The MET receptor plays a crucial role in the development and progression of cancer .
Mode of Action
Compounds with similar structures have been shown to inhibit met autophosphorylation and signaling . They also activate cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signaling cascade .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and proliferation, particularly in cancer cells .
Result of Action
Similar compounds have been found to inhibit cell growth and induce apoptosis in cancer cells .
生化分析
Biochemical Properties
5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary, with some studies reporting sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes .
Transport and Distribution
The transport and distribution of 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization affects its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-3-5(2-10-11)7-6(8(12)13)9-4-14-7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQDIJEJPSDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


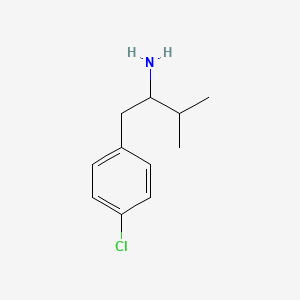
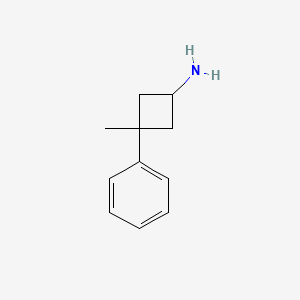
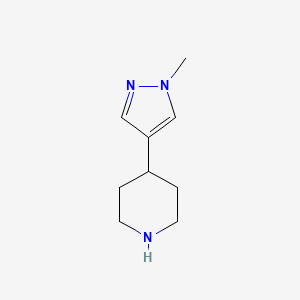

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
